
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is a chemical compound that belongs to the family of benzoselenadiazoles. These compounds are characterized by the presence of selenium and nitrogen atoms within a benzene ring structure. The unique properties of this compound make it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole typically involves the iodination of 2,1,3-benzoselenadiazole. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The selenium atom can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can lead to various selenium-containing compounds .
Scientific Research Applications
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Bioimaging: The compound’s photophysical properties make it suitable for use in bioimaging applications.
Catalysis: It can act as a ligand in catalytic reactions, particularly in the formation of copper(I) complexes.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole involves its interaction with molecular targets through its selenium and iodine atoms. These interactions can lead to the formation of chalcogen bonds, which play a crucial role in the compound’s reactivity and stability. The compound’s electronic properties are influenced by the presence of selenium, which can participate in charge transfer processes .
Comparison with Similar Compounds
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 2,1,3-Benzothiadiazole
- 2,1,3-Benzoxadiazole
Comparison: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is unique due to the presence of iodine atoms, which enhance its reactivity compared to its brominated or chlorinated counterparts. The selenium atom also imparts distinct electronic properties, making it more suitable for specific applications in optoelectronics and catalysis .
Properties
CAS No. |
925908-57-2 |
|---|---|
Molecular Formula |
C6H4I2N2Se |
Molecular Weight |
436.89 g/mol |
IUPAC Name |
2,2-diiodo-2λ4,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H4I2N2Se/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H |
InChI Key |
IERSDKZJKAYGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se](N=C2C=C1)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
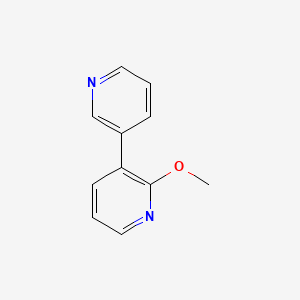
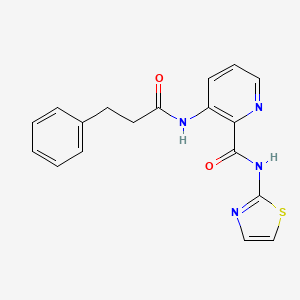
![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
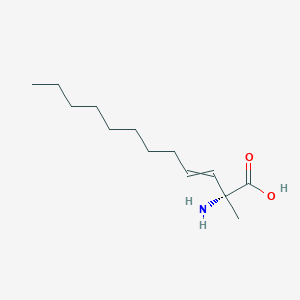

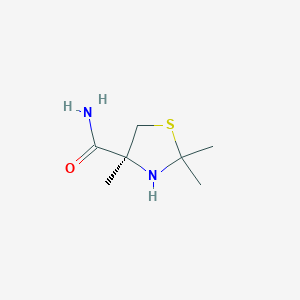
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
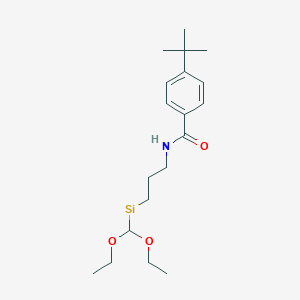
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)

